molecular formula C23H22ClN3O4 B2461526 ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1226440-14-7

ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

Cat. No.: B2461526
CAS No.: 1226440-14-7
M. Wt: 439.9
InChI Key: DETHKPQZXSLXCX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a synthetic organic compound characterized by a complex structure combining multiple functional groups. It features an ester, an amide, a chlorinated naphthyridinone, and a benzoate moiety. This intricate arrangement imparts unique chemical properties, making it an object of interest in various research fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-amine

    • React 8-chlorobenzo[b][1,6]naphthyridin-2(1H)-one with hydrazine under reflux to form 8-chloro-3,4-dihydrobenzo[b][1,6]naphthyridin-2-amine.

    • Reaction Conditions: Reflux in ethanol.

  • Step 2: N-acylation Reaction

    • React 8-chloro-3,4-dihydrobenzo[b][1,6]naphthyridin-2-amine with ethyl 4-chlorobenzoate in the presence of a base like triethylamine.

    • Reaction Conditions: Room temperature, anhydrous conditions.

Industrial Production Methods

  • Employ batch reactors with controlled temperature and solvent systems.

  • Utilize continuous flow reactors to increase yield and purity.

  • Purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction

    • Undergoes oxidation to form corresponding quinone structures.

    • Reduction typically targets the keto group, forming alcohol derivatives.

  • Substitution Reactions

    • Electrophilic substitution at the aromatic ring, facilitated by the electron-withdrawing groups.

    • Nucleophilic substitution reactions on the ester and amide functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products

  • From oxidation: Quinone derivatives.

  • From reduction: Alcohol and amine derivatives.

  • From substitution: Various substituted aromatic compounds.

Scientific Research Applications

  • Chemistry:

    • Building block for synthesizing more complex molecules.

    • Studying reaction mechanisms and kinetics.

  • Biology:

    • Investigating biological activities, such as antimicrobial and anticancer properties.

    • Exploring enzyme inhibition mechanisms.

  • Medicine:

    • Potential therapeutic agents for diseases involving overactive cell proliferation.

    • Precursor for designing drugs targeting specific molecular pathways.

  • Industry:

    • Production of specialized dyes and pigments.

    • Raw material for high-performance polymers and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)acetamido)benzoate

  • Ethyl 4-(2-(8-chloro-10-oxo-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)acetamido)benzoate

  • Methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)acetamido)benzoate

Uniqueness

  • The specific substitution pattern and functional groups impart unique chemical and biological properties.

  • Its specific chlorinated naphthyridinone core distinguishes it in terms of reactivity and interaction with biological targets.

Overall, ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate stands out as a compound of significant interest across multiple research domains, owing to its unique structural features and versatile reactivity.

Properties

IUPAC Name

ethyl 4-[[2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-2-31-23(30)14-3-6-16(7-4-14)25-21(28)13-27-10-9-20-18(12-27)22(29)17-11-15(24)5-8-19(17)26-20/h3-8,11H,2,9-10,12-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHKPQZXSLXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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